molecular formula C22H30N2 B080162 Diphenazine CAS No. 13838-14-7

Diphenazine

Cat. No. B080162
CAS RN: 13838-14-7
M. Wt: 322.5 g/mol
InChI Key: VIYHGODXJCNFCQ-UHFFFAOYSA-N
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Description

Diphenazine is a chemical compound with the molecular formula C22H30N2 . It is also known by other names such as 1,4-Bis(1-phenyl-2-propanyl)piperazine .


Synthesis Analysis

The synthesis of phenazines, which includes diphenazine, involves several methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of Diphenazine is characterized by its average mass of 322.487 Da and mono-isotopic mass of 322.240906 Da . The DP4+ probability method is a widely used computational methodology for performing tasks related to the structural elucidation of natural products .


Physical And Chemical Properties Analysis

Diphenazine has a density of 1.0±0.1 g/cm3, a boiling point of 434.7±30.0 °C at 760 mmHg, and a flash point of 193.4±12.4 °C . It has 2 H bond acceptors, 0 H bond donors, 6 freely rotating bonds, and no violations of the Rule of 5 .

Scientific Research Applications

1. Neurological Research

Diphenazine derivatives, specifically phenazostatins A and B, have been identified as potent neuronal cell-protecting substances, exhibiting significant free radical scavenging activity. These compounds have demonstrated the ability to inhibit glutamate toxicity in N18-RE-105 cells, highlighting their potential in neuroprotective research (Kim et al., 1997).

2. Pharmacological Properties

Studies on various neuroleptics, including diphenazine types, have explored their impact on dopamine and noradrenaline receptors and turnover. This research is significant in understanding the pharmacological actions and potential therapeutic applications of these compounds in conditions like schizophrenia (Andén et al., 1970).

3. Anticancer Research

Research has been conducted on the synthesis of new thioethers derived from diphenazine-based compounds, evaluating their anticancer activities. These studies provide insights into the potential of diphenazine derivatives in developing new cancer treatments (Abdel-Rahman et al., 1993).

4. Neuroprotection and Antioxidant Properties

Diphenazine derivatives have been studied for their role in neuroprotection and antioxidant activity. For instance, U-92032, a diphenylmethylpiperazine derivative, has shown promising results in reducing neuronal ischemic injuries, emphasizing the potential therapeutic applications of these compounds in neurodegenerative diseases (Ito et al., 1994).

5. Novel Compound Discovery

Exploration of new diphenazines from various sources like Streptomyces species has led to the discovery of compounds with unique structures and potential biological activities, such as cytotoxicity and antibiotic effects. This research expands the scope of diphenazine applications in biomedical fields (Ding et al., 2011).

Future Directions

Phenazine derivatives, including Diphenazine, have garnered interest in the fabrication of sensors and biosensing applications . Additionally, a new π-electron molecular scaffold containing two phenazine moieties connected by a four-membered ring, known as cyclobuta[1,2-b:3,4-b′]diphenazine (CBDP), has been reported .

properties

IUPAC Name

1,4-bis(1-phenylpropan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-19(17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)20(2)18-22-11-7-4-8-12-22/h3-12,19-20H,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHGODXJCNFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13754-23-9 (di-hydrochloride)
Record name Diphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenazine

CAS RN

13838-14-7
Record name Diphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEA88HVGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
HS Lee, JS Kang, DY Cho, DK Choi… - Journal of Natural …, 2022 - ACS Publications
Phenazostatins E–J (1–6), six new diphenazine derivatives, were isolated from the EtOAc extract of the culture broth of a strain of Cystobasidium laryngis derived from deep-sea …
Number of citations: 3 pubs.acs.org
WG Kim, IJ Ryoo, BS Yun, K Shin-Ya, H Seto… - The Journal of …, 1999 - jstage.jst.go.jp
Aand B7) have been reported. In the course of our screening for free radical scavengers or inhibitors of glutamate toxicity using the neuronal hybridoma N18-RE-105cells to prevent the …
Number of citations: 23 www.jstage.jst.go.jp
Y Zhuang, F Yang, A Menon, JM Song… - Journal of Natural …, 2023 - ACS Publications
Discovery and structure elucidation of natural products available in infinitesimally small quantities are recognized challenge. This challenge is epitomized by the diphenazine class of …
Number of citations: 3 pubs.acs.org
Y Zhuang - 2023 - deepblue.lib.umich.edu
… diphenazine-based natural products as inhibitors of eIF4E PPIs from an active strain Streptomyces papuanewguineus, leading to the discovery of a novel diphenazine, … the diphenazine …
Number of citations: 0 deepblue.lib.umich.edu
S Yang, M Chu, Q Miao - Journal of Materials Chemistry C, 2018 - pubs.rsc.org
… On the basis of single crystal structures, UV-vis absorption and DFT calculations, we conclude that the two phenazine subunits in cyclobuta[1,2-b:3,4-b′]diphenazine are poorly …
Number of citations: 27 pubs.rsc.org
J Tischer - Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 1941 - cabdirect.org
… The two compounds are now reported as identical since the same diphenazine derivative … The diphenazine derivative which formed was washed with 200 ml. 2N acetic acid and 100 ml. …
Number of citations: 0 www.cabdirect.org
PJG Mann, BC Saunders - Proceedings of the Royal …, 1935 - royalsocietypublishing.org
… It may be that the production of this safranine (2-amino-8-anil-N-phenyl diphenazine, V) is effected by the oxidation of a mixture of one molecule of 4-aminodiphenylamine and two …
Number of citations: 27 royalsocietypublishing.org
CW Van't Land, U Mocek, HG Floss - The Journal of Organic …, 1993 - ACS Publications
… Radiolabeled saphenic acid was incorporated into the diphenazine ring system of the esmeraldins. Mechanistic aspects of the formationof the phenazine and diphenazine ring systems …
Number of citations: 31 pubs.acs.org
CW Van't Land - 1992 - search.proquest.com
… The biosynthesis of these novel diphenazine antibiotics is the subject of this dissertation. It should be mentioned that this list of naturally occurring phenazines is extensive, " and …
Number of citations: 1 search.proquest.com
JB Laursen, PC de Visser, HK Nielsen… - Bioorganic & medicinal …, 2002 - Elsevier
… The derivatives included the diphenazine antibiotics Esmeraldin A and B as well as simpler monomeric structures containing 6-(1-hydroxyethyl)-1-phenazine carboxylic acid, saphenic …
Number of citations: 23 www.sciencedirect.com

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